molecular formula C14H17N3S B5814639 N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea

N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B5814639
M. Wt: 259.37 g/mol
InChI Key: AZTDBBNCYRGCQH-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropyl group attached to a thiourea moiety, which is further connected to an indole ring through an ethyl linker. The unique structure of N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea typically involves the reaction of cyclopropyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The thiourea moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. These interactions can lead to the modulation of signaling pathways and biological processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Uniqueness

N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea is unique due to the presence of the cyclopropyl group and thiourea moiety, which confer distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and lipophilicity, while the thiourea moiety can increase its binding affinity to biological targets. These features make N-cyclopropyl-N’-[2-(1H-indol-3-yl)ethyl]thiourea a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c18-14(17-11-5-6-11)15-8-7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,16H,5-8H2,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTDBBNCYRGCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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